molecular formula C4H7N5 B1372823 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride CAS No. 446276-04-6

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride

Cat. No.: B1372823
CAS No.: 446276-04-6
M. Wt: 125.13 g/mol
InChI Key: ZONUQYCSOJPVAY-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is a chemical compound featuring the 1,2,4-triazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged structure in pharmaceutical research, known to be present in compounds with a range of biological activities. Scientific literature indicates that molecules containing the 1,2,4-triazole motif are frequently investigated for their potential as anticonvulsant agents, with some derivatives showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, potentially through interactions with GABAergic systems . Furthermore, this structural class is also explored in the development of anticancer agents, including aromatase inhibitors for breast cancer research and as scaffolds in the design of novel kinase inhibitors . The integration of the ethanimidamide group further enhances the molecule's potential as a versatile building block for constructing more complex chemical entities or for binding to various enzymatic targets. This compound is intended for use in research and development activities, such as the synthesis of novel bioactive molecules and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

446276-04-6

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanimidamide

InChI

InChI=1S/C4H7N5/c5-4(6)1-9-3-7-2-8-9/h2-3H,1H2,(H3,5,6)

InChI Key

ZONUQYCSOJPVAY-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)CC(=N)N.Cl

Canonical SMILES

C1=NN(C=N1)CC(=N)N

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Nitrilization and Acid Treatment Method

A patented process describes the preparation of 1,2,4-triazole compounds via nitrilization involving trimethylsilylnitrile or cyanide salts in the presence of reagents such as N,N-dimethylcarbamoyl chloride. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylacetamide at controlled temperatures (0–10°C for addition, then 20–70°C for reaction) over several hours (5–20 hours). After nitrilization, the protecting group on the triazole nitrogen is removed using acids such as hydrochloric acid or p-toluenesulfonic acid at 10–50°C, yielding the triazole compound as a hydrochloride salt.

Key reaction conditions:

Step Reagents/Conditions Temperature Time
Nitrilization Trimethylsilylnitrile + N,N-dimethylcarbamoyl chloride 0–10°C (addition), then 20–70°C 30 min–2 h (addition), 5–20 h (reaction)
Acid treatment Hydrochloric acid or organic acids 10–50°C 1–3 hours

This method yields crystalline hydrochloride salts after filtration and washing, with drying under reduced pressure.

One-Pot Tandem Condensation and Cyclization

A two-stage one-pot synthetic strategy involves the reaction of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal to form an intermediate, followed by treatment with hydrazine derivatives (e.g., methylhydrazine sulfate or hydrazine acetate) in solvents like ethyl acetate and acetic acid under mild heating (~50°C). This tandem process facilitates the formation of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, a key intermediate structurally related to the target compound.

This approach benefits from operational simplicity and moderate yields (~72%) of the triazole hydrochloride salt, suitable for further functionalization to ethanimidamide derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Scientific Research Applications

The compound 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride , identified by its CAS number 446276-04-6, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications in scientific research, supported by data tables and documented case studies.

Antifungal Activity

One of the primary applications of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is in the development of antifungal agents. Triazole derivatives are known for their efficacy against a range of fungal pathogens. Studies have demonstrated that this compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.

Case Study Example:

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, suggesting strong potential for therapeutic use.

Anticancer Research

Triazole derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study Example:

Research conducted at a prominent university investigated the effects of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Agricultural Applications

The compound is being studied for its potential use as a fungicide in agriculture. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional chemical fungicides.

Data Table: Efficacy Against Plant Pathogens

PathogenConcentration (µg/mL)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Rhizoctonia solani15080

Biochemical Research

In biochemical applications, this compound is utilized as a tool for studying enzyme inhibition and metabolic pathways involving nitrogen-containing compounds.

Case Study Example:

A biochemical study examined the inhibition of certain enzymes involved in purine metabolism by this triazole derivative. The findings indicated that it could effectively inhibit xanthine oxidase, an enzyme linked to gout and other metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄H₈ClN₅
  • CAS No.: 720690-73-3
  • Applications : Primarily used as a building block in medicinal chemistry for synthesizing antifungal, enzyme-inhibitory, or agrochemical agents .

Comparison with Structurally Similar Compounds

1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

  • Structural Features : Contains a 1,2,4-triazole ring directly attached to a carboximidamide group.
  • Key Differences : Lacks the ethylene spacer present in the main compound, reducing conformational flexibility.
  • Biological Activity : The amidine group may enhance hydrogen bonding with enzymes (e.g., carbonic anhydrase-II), but reduced steric bulk could lower target specificity compared to the ethanimidamide derivative .

2-(1H-Imidazol-1-YL)ethanamine Hydrochloride

  • Structural Features : Substitutes the 1,2,4-triazole with an imidazole ring.
  • Key Differences: Imidazole rings are more prone to metabolic oxidation than triazoles, reducing in vivo stability . The primary amine group (vs.
  • Applications : Used in histamine analogs and receptor-binding studies .

Fluconazole-Related Compound A (2-[2-Fluoro-4-(1H-1,2,4-Triazol-1-YL)phenyl]-1,3-bis(1H-1,2,4-Triazol-1-YL)-propan-2-ol)

  • Structural Features : Contains two 1,2,4-triazole groups and a fluorinated phenyl ring.
  • Key Differences :
    • The hydroxyl and fluorine groups enhance antifungal activity by improving membrane penetration and target (CYP51) binding .
    • Unlike the main compound, this derivative lacks an amidine group, relying on triazole-mediated enzyme inhibition.
  • Applications : Antifungal agent (similar to fluconazole) .

β-(1,2,4-Triazol-1-YL)-Alanine Derivatives

  • Structural Features : Triazole linked to an alanine backbone.
  • Key Differences: The amino acid moiety enables integration into peptide chains, broadening agrochemical applications . Ethanimidamide derivatives may exhibit stronger enzyme inhibition due to the amidine’s basicity compared to carboxylate groups in alanine analogs .

Comparative Analysis Table

Compound Name Structural Features Biological Activity Key Applications References
2-(1H-1,2,4-Triazol-1-YL)ethanimidamide HCl 1,2,4-triazole + ethanimidamide Enzyme inhibition, antifungal potential Medicinal chemistry, agrochemicals
1H-1,2,4-Triazole-1-carboximidamide HCl 1,2,4-triazole + carboximidamide Moderate enzyme inhibition Synthetic intermediates
2-(1H-Imidazol-1-YL)ethanamine HCl Imidazole + primary amine Receptor modulation Histamine analogs
Fluconazole-Related Compound A Bis-triazole + fluorinated phenyl Antifungal (CYP51 inhibition) Pharmaceuticals
β-(1,2,4-Triazol-1-YL)-Alanine Triazole + amino acid Herbicidal, fungicidal Agrochemicals

Research Findings and Implications

  • Triazole Isomerism : 1,2,4-Triazole derivatives generally exhibit superior metabolic stability compared to 1,2,3-triazoles, as seen in carbonic anhydrase-II inhibition studies .
  • Amidine vs.
  • Agrochemical Potential: Structural similarities to β-(1,2,4-triazol-1-YL)-alanine suggest utility in herbicides, though direct evidence requires further study .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,4-Triazol-1-yl)ethanimidamide hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving triazole derivatives and ethylamine intermediates. For example, hydroxylamine hydrochloride (3.0 mmol) and KOH (6.0 mmol) have been used under reflux conditions to functionalize triazole-containing precursors . Purification often involves column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) . Key challenges include controlling reaction pH (e.g., acidification to pH 2–3 with HCl) and ensuring anhydrous conditions to avoid side reactions .

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed glass containers at 2–8°C in a dry, dark environment to prevent hygroscopic degradation or photochemical reactions . Avoid contact with strong oxidizers, as the compound may decompose into hazardous byproducts (e.g., nitrogen oxides) . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and the ethanimidamide backbone.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z 351.45 (C21_{21}H25_{25}N3_{3}O2_{2}) .
  • FT-IR : Look for N–H stretching (~3300 cm1^{-1}) and C=N vibrations (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictory results in antiproliferative or antimicrobial assays may arise from variations in cell lines, assay protocols, or impurity profiles. For example, batch purity (≥95% by HPLC) significantly impacts bioactivity . Validate findings using orthogonal assays (e.g., MTT and colony formation for cytotoxicity) and cross-reference with structurally analogous triazole derivatives, such as albaconazole, which has well-documented antifungal mechanisms .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Selection : Anhydrous THF or DMF improves solubility of intermediates .
  • Catalysis : Use 1,1’-carbonyldiimidazole (CDI) to activate carboxyl groups, reducing side-product formation .
  • Reaction Monitoring : Track progress via TLC or in-situ FT-IR to halt reactions at >90% conversion .
  • Workup : Acid-base extraction (e.g., 20% HCl) followed by vacuum evaporation minimizes losses .

Q. How can degradation pathways be studied under physiological conditions?

Perform accelerated stability testing in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation products via LC-MS/MS. For example, hydrolysis of the ethanimidamide group may yield 1H-1,2,4-triazole and glycine derivatives . Compare results with thermal degradation studies (e.g., TGA/DSC) to identify temperature-sensitive bonds .

Q. What computational methods support mechanistic studies of its HDAC inhibition potential?

Molecular docking (AutoDock Vina) against HDAC isoforms (e.g., HDAC6 PDB:5EDU) can predict binding affinities. Pair with MD simulations (GROMACS) to assess stability of the triazole-ethanimidamide moiety in the active site . Validate with enzymatic assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

Methodological Considerations

Q. How should researchers address gaps in ecotoxicological data for this compound?

Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values. Compare with structurally related compounds (e.g., 2-hydrazinylimidazole hydrochloride), which show moderate aquatic toxicity (EC50_{50} ~10 mg/L) . Include biodegradability studies (OECD 301F) to assess environmental persistence .

Q. What analytical techniques differentiate isomeric impurities in the final product?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration for crystalline batches .

Q. How can researchers design SAR studies for triazole-containing analogs?

  • Scaffold Modifications : Introduce substituents at the triazole N1 position (e.g., methyl, phenyl) to probe steric effects.
  • Bioisosteric Replacement : Replace the ethanimidamide group with carboxamide or sulfonamide moieties .
  • In Silico Screening : Use QSAR models (e.g., CoMFA) to prioritize analogs with predicted IC50_{50} values <100 nM .

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